molecular formula C5H2BrF3N2 B13080607 4-Bromo-5-(trifluoromethyl)pyrimidine

4-Bromo-5-(trifluoromethyl)pyrimidine

Cat. No.: B13080607
M. Wt: 226.98 g/mol
InChI Key: MZPKDZJKJNWHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(trifluoromethyl)pyrimidine is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. Its molecular structure, featuring both a bromo and a strongly electron-withdrawing trifluoromethyl group on the pyrimidine ring, makes it a versatile intermediate for constructing more complex active molecules. The bromine atom is an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents. The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets, making it a key feature in many modern agrochemicals and pharmaceuticals . As such, this compound is an invaluable scaffold for researchers developing novel therapeutics in areas like oncology, anti-infectives, and immunology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H

InChI Key

MZPKDZJKJNWHMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of a trifluoromethyl-substituted pyrimidine precursor. One common method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions, particularly in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)pyrimidine is not well-documented. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets by enhancing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the pyrimidine ring, enhancing resistance to metabolic degradation in bioactive compounds .
  • Bromine (Br) : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki couplings). Position 4 bromine in the target compound may offer distinct reactivity compared to bromine at positions 2 or 5 .

Physicochemical Properties

  • Molecular Weight : Analogs range from 240–285 g/mol; the target compound’s molecular weight is estimated at ~241 g/mol (C₅H₂BrF₃N₂).
  • Purity : Commercial analogs typically offer 95% purity, suitable for research .

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